molecular formula C10H12O2 B1277372 3,5-Dimethoxystyrene CAS No. 40243-87-6

3,5-Dimethoxystyrene

Cat. No. B1277372
CAS RN: 40243-87-6
M. Wt: 164.2 g/mol
InChI Key: YYDWZJCCIAMZIH-UHFFFAOYSA-N
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Patent
US06048842

Procedure details

Zinc powder (purity; 85%, 14.75 g) is suspended in N,N-dimethylformamide (50 ml) under argon atmosphere, and thereto is added dropwise with stirring acetyl chloride (1.06 g) at 50° C. over a period of 10 minutes, and then the mixture is stirred for 15 minutes. To the mixture is added dropwise a solution of 3,5-dimethoxybenzaldehyde (10 g) in dibromomethane (15.69 g) over a period of 20 minutes, and the mixture is stirred for 30 minutes. The reaction solution is cooled with ice, and thereto is added dropwise a saturated aqueous ammonium chloride solution (40 ml), and further thereto is added diethyl ether. The insoluble materials are removed by filtration, and the filtrate is extracted with diethyl ether. The extract is washed successively with 10% hydrochloric acid, water, 10% aqueous sodium hydroxide solution, and a saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure to give 3,5-dimethoxystyrene (8.29 g).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.69 g
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
14.75 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1)[CH:10]=O.[Cl-].[NH4+].C(OCC)C>CN(C)C=O.BrCBr.[Zn]>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1)[CH:10]=[CH2:1] |f:2.3|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC
Name
Quantity
15.69 g
Type
solvent
Smiles
BrCBr
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
14.75 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled with ice
CUSTOM
Type
CUSTOM
Details
The insoluble materials are removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with diethyl ether
WASH
Type
WASH
Details
The extract is washed successively with 10% hydrochloric acid, water, 10% aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C(C=C)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.29 g
YIELD: CALCULATEDPERCENTYIELD 373.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.